REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[CH:10]=[C:11]([N+:19]([O-])=O)[C:12]([C:15]([O:17][CH3:18])=[O:16])=[N:13][CH:14]=2)=[CH:4][CH:3]=1.Cl>C1COCC1.CO.[Pd]>[NH2:19][C:11]1[C:12]([C:15]([O:17][CH3:18])=[O:16])=[N:13][CH:14]=[C:9]([CH2:8][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[CH:10]=1
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Name
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methyl 5-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinecarboxylate
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Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC=1C=C(C(=NC1)C(=O)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
18 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of H2 for 2 d
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WAIT
|
Details
|
the filtrate was re-subjected to similar hydrogenation conditions with 10% Pd on carbon (30 g) at 45° C. for 7 d
|
Duration
|
7 d
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
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Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
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Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution
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Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting material was triturated with EtOAc
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |